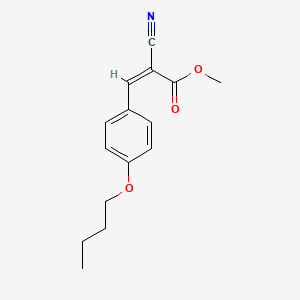

![molecular formula C18H13ClN4O2S B2744659 N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946228-47-3](/img/structure/B2744659.png)

N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

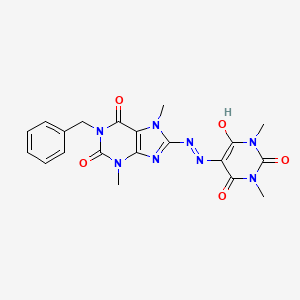

“N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide” is a complex organic compound. It has distinct structural features of c-Met inhibitors, including a ‘5 atoms regulation’ and a long chain that can form a hydrogen bond donor or acceptor .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . Another synthesis method involves a Diels–Alder reaction between key intermediates .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using IR, 1H, 13C NMR, and mass spectral data . The structure of a similar compound, C24H16N2S, was found to be monoclinic, with specific measurements for a, b, c, β, V, Z, Rgt(F), wRref(F2), and T .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and Diels–Alder reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using IR, 1H, 13C NMR, and mass spectral data . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

- Research Findings :

- Compound 4 : A derivative with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring exhibited potent inhibitory activity (MIC = 1.4 µM) against microbes, comparable to the standard drug vancomycin .

- Library of Compounds : Fifteen benzo[d]thiazole/quinoline-2-thiol derivatives were designed, synthesized, and evaluated for quorum sensing inhibition. These compounds hold promise as novel quorum sensing inhibitors .

Anti-Inflammatory Properties

Antimicrobial Activity

Quorum Sensing Inhibition

Cytotoxic Activity

Mécanisme D'action

Target of Action

The compound, N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide, is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit anti-inflammatory properties . They are known to inhibit the cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Mode of Action

The compound interacts with its targets, the COX enzymes, by binding to their active sites . This binding inhibits the enzymes’ ability to convert arachidonic acid into prostaglandins, which are mediators of inflammation . As a result, the inflammatory response is reduced .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins . This leads to a decrease in the production of these inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good bioavailability .

Result of Action

The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, the compound decreases the production of prostaglandins, leading to a reduction in inflammation . This makes it potentially useful in the treatment of conditions characterized by inflammation .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to bind to its target . Additionally, the presence of other molecules can impact the compound’s bioavailability and its interaction with its target . .

Propriétés

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O2S/c1-11-9-14(25-22-11)17(24)23(10-12-5-2-3-8-20-12)18-21-16-13(19)6-4-7-15(16)26-18/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUFWDKRGSBTAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2744577.png)

![N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2744579.png)

![6-Cyclopropyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2744583.png)

![N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744591.png)

![Methyl 5-[[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2744593.png)

![6-chloro-3-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2744595.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2744596.png)

![2-amino-3-[3-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B2744597.png)